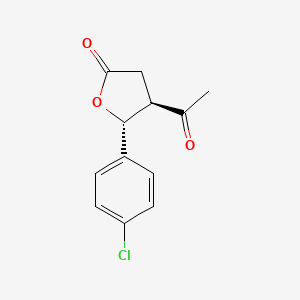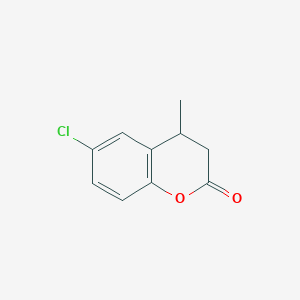![molecular formula C12H6N2O2 B14371121 Pyrido[2,3-g]quinoline-5,10-dione CAS No. 91652-10-7](/img/structure/B14371121.png)
Pyrido[2,3-g]quinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a pyridine ring and a quinoline ring, with two ketone groups at positions 5 and 10
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-g]quinoline-5,10-dione typically involves a multi-step process. One common method is the cycloaddition reaction between thiazolidine derivatives and quinoline-5,8-dione, using silver carbonate and DBU as a base . Another approach involves the Diels-Alder reaction between quinoline-5,8-dione and a 2-azadiene, formed by the decomposition of 2-aryl-1,3-thiazolidine ethyl esters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings can be scaled up for industrial applications. These methods often involve optimizing reaction conditions to improve yield and purity, as well as employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated quinolines, and various substituted quinoline compounds, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which pyrido[2,3-g]quinoline-5,10-dione exerts its effects is primarily through DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA replication process and leading to cell death . Additionally, it may inhibit topoisomerase enzymes, further preventing DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[4,3-g]quinoline-5,10-dione: Similar in structure but with different biological activities.
Dihydrothieno[2,3-g]quinoline-4,9-dione: Another related compound with potential anticancer properties.
Benzo[g]isoquinoline-5,10-dione: Exhibits similar DNA intercalating properties.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the presence of two ketone groups, which contribute to its unique electronic properties and biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it particularly effective as an anticancer agent.
Propriétés
Numéro CAS |
91652-10-7 |
|---|---|
Formule moléculaire |
C12H6N2O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
pyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)12(16)8-4-2-6-14-10(8)11/h1-6H |
Clé InChI |
HILDJXJQSAPDCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C3=C(C2=O)N=CC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)

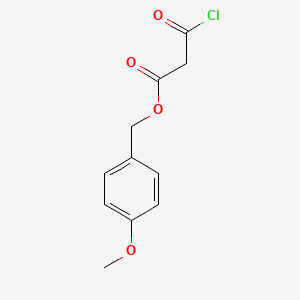
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
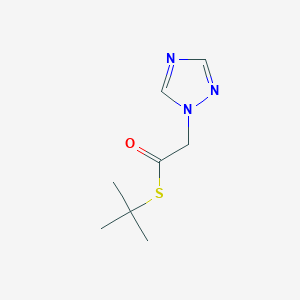
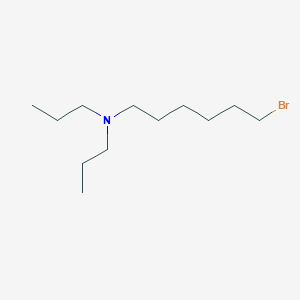
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
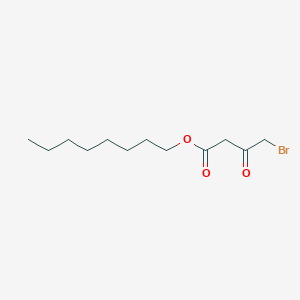

![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
